molecular formula C11H8BrFN2OS B8354490 3-(4-Bromo-2-fluoro-phenylsulfanyl)-6-methoxy-pyridazine

3-(4-Bromo-2-fluoro-phenylsulfanyl)-6-methoxy-pyridazine

Cat. No. B8354490
M. Wt: 315.16 g/mol
InChI Key: PSEZJPJCXYRNFR-UHFFFAOYSA-N
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Patent
US06872722B2

Procedure details

A mixture of 2-fluoro-4-bromothiophenol (300 mg), 2,6-dichloro-pyridazine (149 mg), potassium carbonate (400 mg) and acetone (6 mL) was prepared and refluxed for two hours. The acetone from the mixture was evaporated and the resulting residue was dissolved in a solution of methanol (3 mL) and sodium metal (166 mg). The resulting solution was refluxed for 1 hour. Evaporation of methanol afforded 3-(4-bromo-2-fluoro-phenylsulfanyl)-6-methoxy-pyridazine, which was not isolated but was immediately used in Step 2.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[SH:9].Cl[N:11]1[CH:16]=[CH:15][CH:14]=[C:13](Cl)[NH:12]1.[C:18](=O)([O-])[O-:19].[K+].[K+]>CC(C)=O>[Br:8][C:6]1[CH:5]=[CH:4][C:3]([S:9][C:16]2[N:11]=[N:12][C:13]([O:19][CH3:18])=[CH:14][CH:15]=2)=[C:2]([F:1])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)Br)S
Name
Quantity
149 mg
Type
reactant
Smiles
ClN1NC(=CC=C1)Cl
Name
Quantity
400 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The acetone from the mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in a solution of methanol (3 mL) and sodium metal (166 mg)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Evaporation of methanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)SC=1N=NC(=CC1)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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